molecular formula C5H5ClN4O3 B12107603 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine

Cat. No.: B12107603
M. Wt: 204.57 g/mol
InChI Key: PFQFMTDRIFQRSS-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of amino, chloro, nitro, and methoxy substituents at positions 4, 2, 5, and 6, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method may include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro or nitro groups.

    Reduction: Formation of 4-Amino-2-chloro-5-amino-6-methoxypyrimidine.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H5ClN4O3

Molecular Weight

204.57 g/mol

IUPAC Name

2-chloro-6-methoxy-5-nitropyrimidin-4-amine

InChI

InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9)

InChI Key

PFQFMTDRIFQRSS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])N)Cl

Origin of Product

United States

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